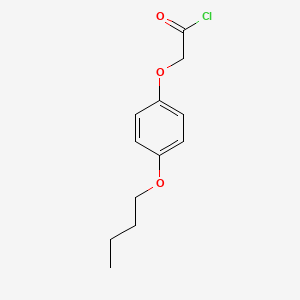
5-(Benzyloxy)-4-chloro-6-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Benzyloxy)-4-chloro-6-methylpyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with benzyloxy, chloro, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-4-chloro-6-methylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-6-methylpyrimidine and benzyl alcohol.
Reaction Conditions: The reaction is carried out under specific conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the benzyl alcohol, facilitating its nucleophilic attack on the pyrimidine ring.
Catalysts and Solvents: Catalysts like palladium on carbon (Pd/C) may be used to enhance the reaction efficiency. Common solvents include dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors could also be employed to improve efficiency and scalability.
化学反应分析
Types of Reactions
5-(Benzyloxy)-4-chloro-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde derivative or reduced to a benzyl derivative.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of benzyl derivatives.
科学研究应用
5-(Benzyloxy)-4-chloro-6-methylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
作用机制
The mechanism of action of 5-(Benzyloxy)-4-chloro-6-methylpyrimidine involves its interaction with specific molecular targets. The benzyloxy group can engage in hydrophobic interactions, while the chloro and methyl groups can participate in various binding interactions with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
相似化合物的比较
Similar Compounds
4-Chloro-6-methylpyrimidine: Lacks the benzyloxy group, making it less hydrophobic.
5-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of a chloro group, altering its reactivity.
6-(Benzyloxy)-4-chloro-3-methylphenol: Features a phenol ring instead of a pyrimidine ring, affecting its chemical properties.
Uniqueness
5-(Benzyloxy)-4-chloro-6-methylpyrimidine is unique due to the combination of its substituents, which confer specific reactivity and interaction profiles. The presence of the benzyloxy group enhances its hydrophobicity, while the chloro and methyl groups provide sites for further functionalization.
属性
分子式 |
C12H11ClN2O |
|---|---|
分子量 |
234.68 g/mol |
IUPAC 名称 |
4-chloro-6-methyl-5-phenylmethoxypyrimidine |
InChI |
InChI=1S/C12H11ClN2O/c1-9-11(12(13)15-8-14-9)16-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |
InChI 键 |
ZJTYKFRCFRHLOY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC=N1)Cl)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


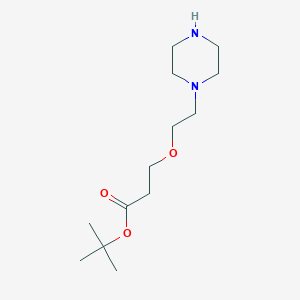
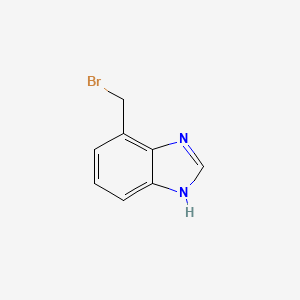
![2-(4-Methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one](/img/structure/B13938184.png)
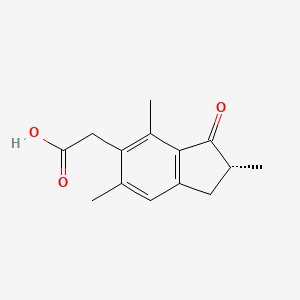
![n-(2,6-Dimethylphenyl)-1-methyl-4-[(4-phenylquinazolin-2-yl)amino]-1h-imidazole-2-carboxamide](/img/structure/B13938191.png)
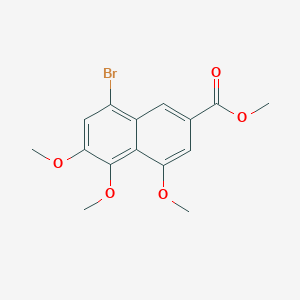

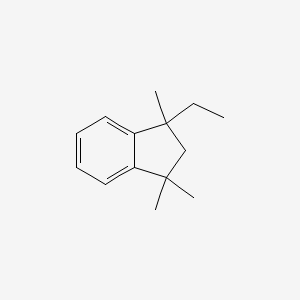
![[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrochloride](/img/structure/B13938234.png)
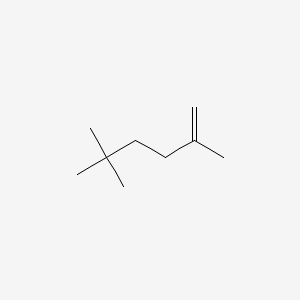
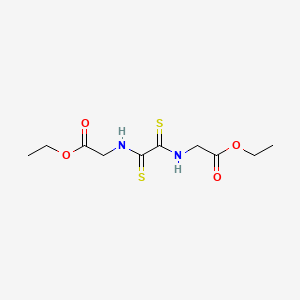
![1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanone](/img/structure/B13938248.png)

